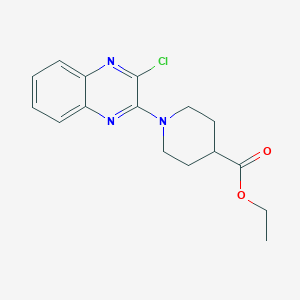![molecular formula C14H14ClN3O B500940 1-(4-chlorophenyl)-3-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B500940.png)
1-(4-chlorophenyl)-3-[2-(pyridin-4-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both chlorophenyl and pyridinyl groups in its structure suggests potential biological activity and utility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea typically involves the reaction of 4-chloroaniline with 2-(4-pyridinyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amines or reduced urea derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and pyridinyl groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
N-(4-chlorophenyl)-N’-[2-(4-pyridinyl)ethyl]urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H14ClN3O |
|---|---|
Peso molecular |
275.73g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(2-pyridin-4-ylethyl)urea |
InChI |
InChI=1S/C14H14ClN3O/c15-12-1-3-13(4-2-12)18-14(19)17-10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H2,17,18,19) |
Clave InChI |
UYHKBFKPGOODMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCC2=CC=NC=C2)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NCCC2=CC=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole](/img/structure/B500861.png)

![2,3-bis[(1-methyl-1H-imidazol-2-yl)sulfanyl]quinoxaline](/img/structure/B500864.png)
![2,3-Bis[(2-pyridinylsulfanyl)methyl]quinoxaline](/img/structure/B500865.png)
![2,3-Bis[(4-pyridinylsulfanyl)methyl]quinoxaline](/img/structure/B500866.png)

![4-Amino-1-({3-[(4-amino-1-pyridiniumyl)methyl]-2-quinoxalinyl}methyl)pyridinium](/img/structure/B500871.png)

![2-(4-Chlorophenyl)-8-nitroimidazo[1,2-a]pyridine](/img/structure/B500875.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B500876.png)
![6-Nitro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B500877.png)
![8-Nitro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B500879.png)
![6-chloro-1-methyl-2-phenyl-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B500880.png)
